![molecular formula C15H12N4O6 B14690443 Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester CAS No. 29045-94-1](/img/structure/B14690443.png)
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound contains a benzoic acid core with a 2,4-dinitrophenylhydrazono group and a methyl ester functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone, followed by esterification. The reaction conditions often require an acidic or basic catalyst to facilitate the condensation and esterification processes. Common reagents used in the synthesis include sulfuric acid, hydrochloric acid, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid derivatives and 2,4-dinitrophenylhydrazine. The reaction is typically carried out in a controlled environment to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, nitrobenzoic acids, and amino derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the nitro groups can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-nitro-, methyl ester: Similar structure but lacks the hydrazono group.
Benzoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the dinitrophenylhydrazono group.
Benzoic acid, 4-methyl-, methyl ester: Similar ester functional group but different substituents on the aromatic ring.
Uniqueness
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester is unique due to its combination of the dinitrophenylhydrazono group and the methyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
29045-94-1 |
|---|---|
Molecular Formula |
C15H12N4O6 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
methyl 4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C15H12N4O6/c1-25-15(20)11-4-2-10(3-5-11)9-16-17-13-7-6-12(18(21)22)8-14(13)19(23)24/h2-9,17H,1H3 |
InChI Key |
IEGGPIDDZREPLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
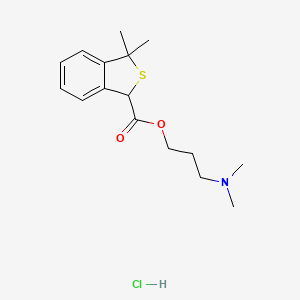
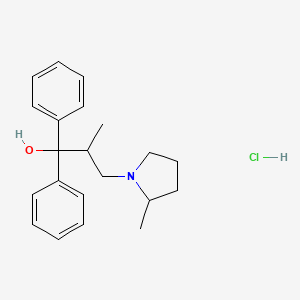


![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
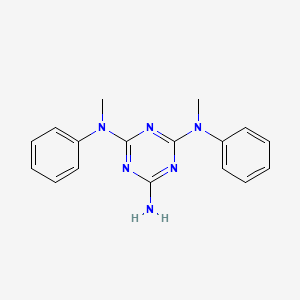
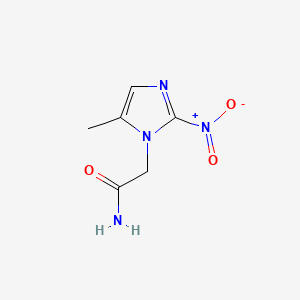
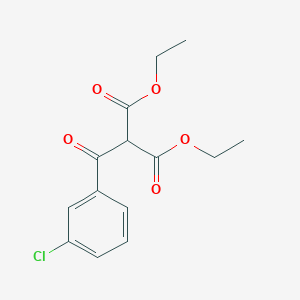
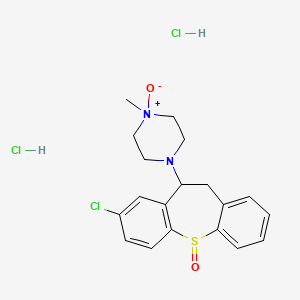

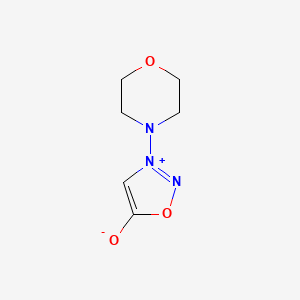
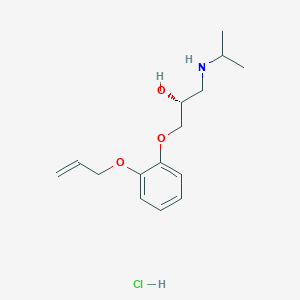
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
